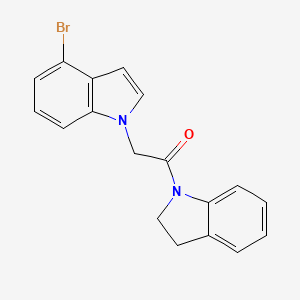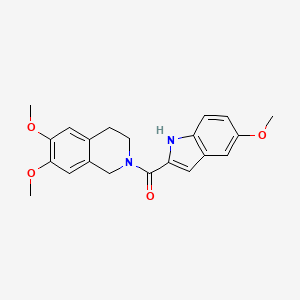
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including the condensation of β-dicarbonyl and amine compounds. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . The reaction conditions often include the use of solvents like toluene and catalysts such as ammonium thiocyanate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Explored for its anticancer, antihypertensive, and antiviral properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
作用機序
The mechanism of action of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
類似化合物との比較
Similar Compounds
- 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid
- Ethyl (S)-2-benzamido-5-((4,6-dimethylpyrimidin-2-yl)amino)pentanoate
- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity
特性
分子式 |
C19H26N6O3S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C19H26N6O3S/c1-14-12-15(2)21-19(20-14)22-17-7-5-6-16(13-17)18(26)24-8-10-25(11-9-24)29(27,28)23(3)4/h5-7,12-13H,8-11H2,1-4H3,(H,20,21,22) |
InChIキー |
PFRLLACMUKCUGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)

![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)


![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)

![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14935598.png)
![N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14935607.png)
![N-(1-methyl-1H-indol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14935610.png)
